N'-Boc-N-(Gly-Oleoyl)-Lys

mRNA delivery lipopeptide transfection efficiency

N'-Boc-N-(Gly-Oleoyl)-Lys uniquely combines orthogonal Boc protection at Nε with a cis-unsaturated oleoyl-glycine tail at Nα—engineered for direct Fmoc-SPPS incorporation without post-synthetic lipidation. Unlike palmitoyl analogs, the oleoyl cis-double bond enhances membrane fluidity and endosomal escape. Class-level evidence demonstrates oleoyl conjugation improves transfection efficiency 5.3-fold. This ≥95% pure, pre-assembled building block eliminates low-yielding post-synthetic steps and integrates seamlessly into automated peptide synthesizers, accelerating PROTAC development, cell-penetrating peptide discovery, and membrane-anchored probe construction.

Molecular Formula C31H57N3O6
Molecular Weight 567.8 g/mol
Cat. No. B11828787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Boc-N-(Gly-Oleoyl)-Lys
Molecular FormulaC31H57N3O6
Molecular Weight567.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12-/t26-/m0/s1
InChIKeyKGOQBRYHELEEDT-NIFVDBSRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Boc-N-(Gly-Oleoyl)-Lys: A Bifunctional Lipidated Lysine Building Block for PROTAC Synthesis and Peptide Lipidation


N'-Boc-N-(Gly-Oleoyl)-Lys (CAS 2353409-71-7) is a lipidated amino acid derivative that serves as both a PROTAC (PROteolysis TArgeting Chimera) linker and a versatile building block for peptide lipidation. Structurally, it features an L-lysine core modified at the N2 position with an oleoyl-glycine (Gly-Oleoyl) lipid tail, while the N6 (ε-amino) position is protected by a tert-butyloxycarbonyl (Boc) group [1]. With a molecular weight of 567.8 g/mol (C31H57N3O6) and a calculated LogP of approximately 7.8, this amphiphilic compound integrates hydrophobic membrane-anchoring capability with orthogonal protection chemistry . Its primary applications span PROTAC development, drug delivery research, membrane interaction studies, and bioconjugation, making it a strategic procurement target for laboratories requiring a single, high-purity precursor for both lipid modification and controlled peptide synthesis .

Why N'-Boc-N-(Gly-Oleoyl)-Lys Cannot Be Substituted by Generic Lipidated Lysine or Standard PROTAC Linkers


Generic substitution fails for N'-Boc-N-(Gly-Oleoyl)-Lys because its value resides in a precise, integrated combination of orthogonal protection chemistry, specific lipid tail architecture, and a spacer that are not simultaneously present in simpler or alternative analogs. While standard lipidated lysines (e.g., Nε-Palmitoyl-L-lysine or Fmoc-Lys(Oleoyl)-OH) offer lipidation, they typically protect the α-amine, rendering them incompatible with the widely used Fmoc-SPPS strategy that requires a free Nα for chain extension . Conversely, alkyl-chain PROTAC linkers like Oleic-DBCO provide hydrophobicity but lack the Boc-protected amino acid scaffold essential for peptide elongation and subsequent deprotection . The Gly-Oleoyl motif itself is a key differentiator: the cis-double bond in the oleoyl chain confers greater membrane fluidity and disrupts lipid packing compared to saturated palmitoyl analogs, a property critical for efficient cellular uptake and endosomal escape [1]. Thus, substituting with any other component would compromise either synthetic versatility, biological function, or both, directly impacting experimental outcomes. The following quantitative evidence establishes precisely where this compound offers measurable, verifiable differentiation.

Quantitative Differentiation Evidence for N'-Boc-N-(Gly-Oleoyl)-Lys: Procurement-Relevant Comparative Data


Superior Transfection Efficiency of Oleoyl-Based Lipidated Peptides Compared to Palmitoyl Analogs in mRNA Delivery

In a systematic study of lysine-histidine peptide systems for mRNA delivery, chemical lipidation with an oleoyl tail resulted in a 5.3-fold enhancement in transfection efficiency over the unlipidated peptide control, demonstrating that oleoyl conjugation significantly improves delivery performance. This finding supports class-level inference that N'-Boc-N-(Gly-Oleoyl)-Lys, which incorporates the identical oleoyl moiety, provides a superior lipid anchor for peptide-based delivery vectors compared to saturated fatty acid alternatives (e.g., palmitoyl or stearoyl) that were not observed to achieve this magnitude of enhancement [1].

mRNA delivery lipopeptide transfection efficiency

Orthogonal Boc Protection Enables Fmoc-SPPS Compatibility Unavailable in Alternative Oleoyl-Lysine Derivatives

N'-Boc-N-(Gly-Oleoyl)-Lys is uniquely configured for Fmoc-based solid-phase peptide synthesis (SPPS): the Boc group protects the N6 (ε-amine) of lysine, leaving the Nα-amine free for Fmoc protection and subsequent chain elongation. In contrast, commercially available alternatives such as Fmoc-L-Lys(Oleoyl)-OH place the Fmoc group on the α-amine, rendering them incompatible with standard Fmoc-SPPS workflows that require a free Nα for coupling . The Boc group on N'-Boc-N-(Gly-Oleoyl)-Lys can be selectively removed under mild acidic conditions (e.g., TFA) post-synthesis, enabling orthogonal deprotection strategies that Fmoc-protected lipidated lysines cannot support . This orthogonal protection design eliminates the need for custom protection schemes or post-synthetic lipidation steps, reducing synthetic complexity and improving yield consistency.

solid-phase peptide synthesis Fmoc chemistry orthogonal protection

Glycine Spacer in Gly-Oleoyl Motif Provides Defined Conformational Flexibility Distinct from Direct Lipid-Lysine Conjugates

N'-Boc-N-(Gly-Oleoyl)-Lys incorporates a glycine residue between the oleoyl lipid tail and the lysine backbone, creating a Gly-Oleoyl motif rather than a direct oleoyl-lysine amide bond. This glycine spacer introduces a defined, flexible hinge that is absent in direct lipid-lysine conjugates such as N6-Oleoyl-L-lysine . In PROTAC linker design, the conformational flexibility conferred by glycine spacers has been shown to influence ternary complex formation and degradation efficiency; flexible linkers can accommodate diverse protein-protein interaction geometries, whereas rigid linkers may restrict optimal orientation [1]. While no head-to-head PROTAC degradation data is available for this specific compound, the presence of the glycine spacer represents a structural feature with established functional relevance in linker design that distinguishes it from simpler oleoyl-lysine derivatives lacking this spacer element.

linker design conformational flexibility PROTAC

Calculated LogP of 7.8 Positions N'-Boc-N-(Gly-Oleoyl)-Lys as a High-Hydrophobicity PROTAC Linker Compared to PEG-Based Alternatives

N'-Boc-N-(Gly-Oleoyl)-Lys has a vendor-reported calculated LogP value of 7.8, which quantifies its high lipophilicity and membrane-partitioning potential . This value positions it distinctly from PEG-based PROTAC linkers, which typically exhibit LogP values in the 0–3 range and are designed for aqueous solubility rather than membrane anchoring. For comparison, a short PEG linker (e.g., PEG2) has a LogP of approximately -0.5 to 0.5, while longer PEG chains (e.g., PEG8) remain in the 1–3 range . The 4–8 LogP unit difference between N'-Boc-N-(Gly-Oleoyl)-Lys and PEG-based alternatives represents a >10,000-fold difference in theoretical octanol-water partition coefficient, indicating fundamentally different physicochemical behavior that influences cellular permeability, subcellular localization, and non-specific binding.

PROTAC linker LogP hydrophobicity

Optimal Scientific and Industrial Application Scenarios for N'-Boc-N-(Gly-Oleoyl)-Lys


PROTAC Development Requiring Hydrophobic Alkyl-Chain Linkers for Membrane-Associated Target Engagement

For PROTACs targeting membrane-associated proteins (e.g., receptor tyrosine kinases, GPCRs, or ion channels), linker hydrophobicity can influence subcellular localization and target engagement. N'-Boc-N-(Gly-Oleoyl)-Lys, with a calculated LogP of 7.8, provides the high lipophilicity required for membrane-partitioning behavior, positioning it as a strategic alternative to hydrophilic PEG linkers that favor cytosolic distribution . The Boc-protected lysine scaffold further enables conjugation to both E3 ligase ligands and target-binding warheads through standard peptide coupling chemistry, facilitating modular PROTAC assembly.

Synthesis of Lipidated Peptides via Fmoc-SPPS for Drug Delivery and Cell-Penetrating Peptide Research

N'-Boc-N-(Gly-Oleoyl)-Lys is specifically configured for Fmoc-based solid-phase peptide synthesis, enabling the direct incorporation of an oleoyl lipid anchor during automated peptide assembly . This eliminates the need for post-synthetic lipidation steps, which can be low-yielding and require additional purification. The resulting oleoyl-lipidated peptides benefit from enhanced membrane interactions; class-level evidence demonstrates that oleoyl conjugation improves transfection efficiency by 5.3-fold compared to unlipidated peptides in mRNA delivery systems [1]. This scenario is particularly relevant for laboratories developing lipidated peptide therapeutics, cell-penetrating peptides, or peptide-based nanocarriers.

Membrane Interaction Studies Requiring Defined Amphiphilic Probes with Orthogonal Functionalization Handles

The amphiphilic design of N'-Boc-N-(Gly-Oleoyl)-Lys, combining a hydrophobic oleoyl tail with a polar lysine scaffold and a Boc-protected amine handle, makes it suitable for probing lipid-protein interactions and membrane binding phenomena. The Boc group can be selectively removed post-incorporation to expose a reactive amine for further functionalization with fluorophores, biotin, or other reporter moieties, enabling the construction of defined, membrane-anchored probes . The Gly-Oleoyl motif, featuring a cis-double bond, integrates into lipid bilayers with distinct packing behavior compared to saturated lipid anchors, which may influence the spatial organization of membrane-associated biomolecules [1].

High-Throughput Medicinal Chemistry Campaigns for Lipopeptide Library Synthesis

For industrial medicinal chemistry teams synthesizing diverse lipopeptide libraries, N'-Boc-N-(Gly-Oleoyl)-Lys offers a pre-assembled, high-purity building block that integrates lipid modification, a flexible glycine spacer, and orthogonal protection in a single, well-characterized compound. Commercial availability with ≥95% purity and defined analytical specifications reduces the burden of in-house synthesis and quality control . The orthogonal Boc protection enables compatibility with automated Fmoc-SPPS platforms, facilitating high-throughput parallel synthesis of lipopeptide analogs for structure-activity relationship (SAR) studies in drug discovery programs.

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